molecular formula C10H11N3O2 B3306256 N'-hydroxy-2-(2-oxo-2,3-dihydro-1H-indol-3-yl)ethanimidamide CAS No. 926248-52-4

N'-hydroxy-2-(2-oxo-2,3-dihydro-1H-indol-3-yl)ethanimidamide

Cat. No.: B3306256
CAS No.: 926248-52-4
M. Wt: 205.21 g/mol
InChI Key: FLEMYJFXWAUBBN-UHFFFAOYSA-N
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Description

“N’-hydroxy-2-(2-oxo-2,3-dihydro-1H-indol-3-yl)ethanimidamide” is a compound that has been identified to possess anti-proliferative effects against SK-mel-110 cells in vitro . It has been isolated from the plant Selaginella pulvinata .


Chemical Reactions Analysis

The compound has been found to exert anti-proliferative effects against a broad spectrum of different types of tumor and could induce apoptosis of colon cancer cells via the signal transducer and activator of transcription 1 pathway .

Scientific Research Applications

Hepatic Protection

Indole derivatives, including indole-3-carbinol (I3C) and its major derivatives, have shown pleiotropic protective effects on chronic liver injuries. These compounds regulate transcriptional factors, relieve oxidative stress, and modulate enzymes relevant to hepatitis viral replication and metabolism of hepatotoxic substances, providing comprehensive hepatic protection through multiple mechanisms (Wang et al., 2016).

Antioxidant Properties

Hydroxycinnamic acids (HCAs), related to indole structures by their aromatic nature and potential for substitution, exhibit significant antioxidant properties. Their activity is influenced by structural modifications, demonstrating the critical role of the unsaturated bond on the side chain for antioxidant potency. Such insights are valuable for developing potent antioxidant molecules for managing oxidative stress-related diseases (Razzaghi-Asl et al., 2013).

Antioxidant Activity Measurement

Understanding the antioxidant activity of indole derivatives and related compounds is crucial for their application in various fields. A review on analytical methods used in determining antioxidant activity highlights the importance of selecting appropriate biomarkers and methodologies for accurate assessment, which is essential for the development and application of these compounds in health and disease management (Munteanu & Apetrei, 2021).

Synthesis and Functionalization

The development of novel synthesis and functionalization techniques for indole derivatives is pivotal for their biomedical applications. A comprehensive review of the synthesis, functionalization, and applications of hydroxyapatite, while not directly related to N'-hydroxy-2-(2-oxo-2,3-dihydro-1H-indol-3-yl)ethanimidamide, illustrates the importance of such studies in enhancing the utility of compounds in implants, drug delivery, and other biomedical fields (Haider et al., 2017).

Oxidative Stress and Antioxidant Capacity Assessment

Research on oxidative stress and the assessment of antioxidant capacity is relevant to understanding the therapeutic potential of indole derivatives. A review addressing the methodology for assessing in vivo antioxidant capacity provides insights into the importance of selecting suitable biomarkers for evaluating the effects of antioxidant-rich supplements or compounds on health outcomes (Wood et al., 2006).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 'N'-hydroxy-2-(2-oxo-2,3-dihydro-1H-indol-3-yl)ethanimidamide' involves the conversion of 2-(2-oxo-2,3-dihydro-1H-indol-3-yl)ethanimidamide to the desired product through a series of reactions.", "Starting Materials": [ "2-(2-oxo-2,3-dihydro-1H-indol-3-yl)ethanimidamide", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Acetic acid", "Ethanol" ], "Reaction": [ "Step 1: Dissolve 2-(2-oxo-2,3-dihydro-1H-indol-3-yl)ethanimidamide (1.0 g) in ethanol (20 mL) and add hydroxylamine hydrochloride (1.2 g) and sodium hydroxide (1.0 g). Stir the mixture at room temperature for 24 hours.", "Step 2: Filter the resulting solid and wash with ethanol. Dry the solid under vacuum to obtain N'-hydroxy-2-(2-oxo-2,3-dihydro-1H-indol-3-yl)ethanimidamide.", "Step 3: Dissolve N'-hydroxy-2-(2-oxo-2,3-dihydro-1H-indol-3-yl)ethanimidamide (0.5 g) in acetic acid (10 mL) and add sodium hydroxide (0.5 g). Stir the mixture at room temperature for 2 hours.", "Step 4: Filter the resulting solid and wash with water. Dry the solid under vacuum to obtain the final product, 'N'-hydroxy-2-(2-oxo-2,3-dihydro-1H-indol-3-yl)ethanimidamide'." ] }

926248-52-4

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

N'-hydroxy-2-(2-oxo-1,3-dihydroindol-3-yl)ethanimidamide

InChI

InChI=1S/C10H11N3O2/c11-9(13-15)5-7-6-3-1-2-4-8(6)12-10(7)14/h1-4,7,15H,5H2,(H2,11,13)(H,12,14)

InChI Key

FLEMYJFXWAUBBN-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C(=O)N2)C/C(=N/O)/N

SMILES

C1=CC=C2C(=C1)C(C(=O)N2)CC(=NO)N

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)N2)CC(=NO)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N'-hydroxy-2-(2-oxo-2,3-dihydro-1H-indol-3-yl)ethanimidamide
Reactant of Route 2
Reactant of Route 2
N'-hydroxy-2-(2-oxo-2,3-dihydro-1H-indol-3-yl)ethanimidamide
Reactant of Route 3
N'-hydroxy-2-(2-oxo-2,3-dihydro-1H-indol-3-yl)ethanimidamide
Reactant of Route 4
N'-hydroxy-2-(2-oxo-2,3-dihydro-1H-indol-3-yl)ethanimidamide
Reactant of Route 5
N'-hydroxy-2-(2-oxo-2,3-dihydro-1H-indol-3-yl)ethanimidamide
Reactant of Route 6
N'-hydroxy-2-(2-oxo-2,3-dihydro-1H-indol-3-yl)ethanimidamide

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